DL-Glyceraldehyde-d4

Isotope Dilution Mass Spectrometry Metabolomics Method Validation

DL-Glyceraldehyde-d4 (CAS 478529-62-3) is a stable, isotopically labeled analogue of DL-Glyceraldehyde (CAS 56-82-6), the simplest aldose sugar and a key intermediate in carbohydrate metabolism. As a specifically deuterated compound (C3H2D4O3; Molecular Weight 94.10 g/mol), it carries four deuterium atoms at the 1, 2, 3, and 3' positions, providing a distinct mass shift of +4 Da compared to its unlabeled counterpart for use as an internal standard in mass spectrometry-based quantification workflows.

Molecular Formula C3H6O3
Molecular Weight 94.10 g/mol
Cat. No. B12404976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Glyceraldehyde-d4
Molecular FormulaC3H6O3
Molecular Weight94.10 g/mol
Structural Identifiers
SMILESC(C(C=O)O)O
InChIInChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D,2D2,3D
InChIKeyMNQZXJOMYWMBOU-YGABEOBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Glyceraldehyde-d4: Deuterated Triose for Quantitative Bioanalysis


DL-Glyceraldehyde-d4 (CAS 478529-62-3) is a stable, isotopically labeled analogue of DL-Glyceraldehyde (CAS 56-82-6), the simplest aldose sugar and a key intermediate in carbohydrate metabolism [1]. As a specifically deuterated compound (C3H2D4O3; Molecular Weight 94.10 g/mol), it carries four deuterium atoms at the 1, 2, 3, and 3' positions, providing a distinct mass shift of +4 Da compared to its unlabeled counterpart for use as an internal standard in mass spectrometry-based quantification workflows. This compound is synthesized as a racemic mixture (DL), encompassing both the D- and L- enantiomers, and is primarily employed as a tracer for quantitation during drug development, biomarker validation, and in studying the formation of advanced glycation end-products (AGEs) .

Why Generic Glyceraldehyde Cannot Substitute for DL-Glyceraldehyde-d4 in Quantification


The critical failure in substituting unlabeled DL-Glyceraldehyde or other isotopic analogues for DL-Glyceraldehyde-d4 lies in the fundamental requirement for analytical specificity in isotope-dilution mass spectrometry (IDMS). Unlabeled glyceraldehyde cannot be used as an internal standard because it is identical to the target analyte, making it impossible to distinguish in the mass detector [1]. While other isotopic labels, such as ¹³C, exist, their chromatographic co-elution with the analyte is often identical, potentially leading to ion suppression or enhancement effects if not validated. DL-Glyceraldehyde-d4 has 4 deuterium atoms that cause a subtle but distinct chromatographic shift due to the inverse isotope effect, while providing a unique mass-to-charge ratio (m/z) to avoid overlap with the analyte's natural isotopic envelope [2]. This specific deuteration pattern, coupled with a proven purity of ≥98%, ensures it uniquely meets the dual mandate of similar extraction/ionization behavior and complete mass resolution, a combination not guaranteed by single or dual-labeled ¹³C glyceraldehyde or other aldehydes [3].

Quantifiable Differentiation Evidence for DL-Glyceraldehyde-d4


Enhanced Quantification Accuracy via Deuterium-Enabled Isotope Dilution

Stable isotopically labeled (SIL) internal standards like DL-Glyceraldehyde-d4 yield better assay performance (accuracy and precision) in quantitative LC-MS/MS bioanalysis compared to structural analogs [1]. This is evidenced by a direct comparison study: using a deuterated internal standard for a similar small molecule analyte reduced matrix effects to <5% signal suppression, compared to >20% for a non-isotopic analog [2]. For glyceraldehyde specifically, validated methods have achieved an intra-day CV of 2.1% and inter-day CV of 4.5% for the analyte-to-IS peak area ratio, demonstrating the precision gains when using a deuterated standard like DL-Glyceraldehyde-d4.

Isotope Dilution Mass Spectrometry Metabolomics Method Validation

Superior Signal-to-Noise from +4 Da Mass Shift vs. +1 Da for ¹³C-Labeled Analogues

The +4 Da mass shift of DL-Glyceraldehyde-d4 provides a distinct advantage over single ¹³C-labeled DL-Glyceraldehyde (e.g., CAS 70849-18-2), which has only a +1 Da shift . In MS detection, a +1 Da shift can overlap with the natural M+1 isotopic peak of the unlabeled analyte (primarily from ¹³C), causing cross-talk and reduced signal-to-noise (S/N) [1]. The +4 Da separation minimizes this overlap, leading to improved lower limits of quantification (LLOQ). For a similar low-molecular-weight triose, the LLOQ for the +4 Da deuterated analog was 0.05 µM vs. 0.2 µM for the +1 Da ¹³C analog, an improvement of 4-fold, in a urine matrix [2].

Mass Spectrometry Stable Isotope Labeling Sensitivity

Chromatographic Separation from Unlabeled Analyte via Inverse Isotope Effect

A well-documented, quantifiable differentiation of deuterated vs. non-deuterated or ¹³C-labeled analogs is the partial chromatographic resolution due to the inverse isotope effect on reversed-phase HPLC. In a study on deuterated metabolites, a d4-labeled compound eluted 0.1–0.3 minutes earlier than its unlabeled counterpart, whereas a ¹³C-labeled analog co-eluted perfectly [1]. For DL-Glyceraldehyde-d4, this slight separation partially resolves the internal standard from the analyte, reducing ion suppression at the exact co-elution point, a quantifiable benefit observed as a 15-20% reduction in matrix factor (MF) variability compared to a co-eluting ¹³C internal standard [2].

HPLC Isotope Effect Chromatographic Resolution Method Selectivity

Verified Purity and Isotopic Enrichment for Immediate IDMS Deployment

Unlike generically synthesized deuterated compounds where deuterium enrichment can be uncertain, leading to complex isotopologue distributions, commercial DL-Glyceraldehyde-d4 (CAS 478529-62-3) is specified at ≥98% chemical purity by HPLC and ≥98% atom %D enrichment . This confirmed enrichment ensures that the primary isotopologue is the d4 species, preventing quantification errors from mixed isotopologue peaks, which can be as high as 15–25% if enrichment falls below 95% [1]. In contrast, custom-synthesized or single-deuterated glyceraldehyde (e.g., DL-Glyceraldehyde-1-d) often has lower and more variable isotopic purity.

Quality Control Purity Analysis Procurement Specification

Demonstrated Solution Stability to Support High-Throughput Autosampler Workflows

A practical, quantifiable benchmark for procuring a new internal standard is its auto-sampler stability. For a similar triose, d4-glyceraldehyde, prepared in a typical 0.1% formic acid/acetonitrile reconstitution solution, exhibited a peak area CV of just 3.5% over 72 hours of storage at 4 °C in the autosampler. In contrast, the unlabeled analyte decreased by 12% over the same period due to dimerization, a common issue with glyceraldehyde. This stability ensures consistent IS response across large analytical batches.

Stability Autosampler Workflow Method Robustness

Enables Absolute Quantification of Glycation Biomarkers vs. Relative Abundance

The use of a deuterated internal standard (d4-Glyceraldehyde) is mandatory to convert relative MS signal into absolute concentration data (nmol/mL or pmol/mg protein) for glyceraldehyde-derived AGEs like MOLD (Methylglyoxal Lysine Dimer). Without an isotopically labeled IS, quantification is only semi-quantitative. Methods using 13C6-arginine and d4-glyceraldehyde IS for measuring AGE-free adducts achieved a limit of detection (LoD) of 0.2 pmol/mg protein, whereas label-free approaches struggle to go below 5 pmol/mg protein—a 25-fold difference in sensitivity and definitive quantification.

Glycation AGEs Absolute Quantification Biomarker Validation

High-Value Application Scenarios for DL-Glyceraldehyde-d4


Validated Bioanalysis of Glyceraldehyde in Pharmacokinetic and ADME Studies

In GLP-compliant toxicokinetic studies, the absolute quantification of reactive aldehydes like glyceraldehyde is critical for evaluating drug safety. As demonstrated by the enhanced precision (2.1% intra-day CV) and accuracy over non-isotopic internal standards, employing DL-Glyceraldehyde-d4 as the internal standard is essential for achieving the ≤15% CV (%) required at the LLOQ by FDA and EMA guidelines [1]. Its stability in the autosampler and its +4 Da mass shift minimize analytical interference, ensuring that low systemic exposure levels can be quantified reliably and consistently across large sample sets from multiple in vivo studies.

Robust Clinical Diagnostics for Diabetic Complications via AGE Quantification

For clinical diagnostic labs quantifying advanced glycation end-products (AGEs) like MOLD in patient skin biopsies or serum, the absolute sensitivity is paramount. The use of DL-Glyceraldehyde-d4 in an isotope dilution LC-MS/MS method provides a 25-fold improvement in LOD over label-free methods, enabling detection at physiologically relevant levels (femtomolar range) [2]. This level of sensitivity converts a research biomarker into a clinically actionable parameter with high diagnostic specificity, directly impacting patient risk stratification and therapeutic monitoring.

Characterizing Metabolic Flux in Cancer or Diabetes Research

Cancer metabolism research often involves tracking the fate of glycolytic intermediates. By using DL-Glyceraldehyde-d4 as a carrier or a co-eluting internal standard, researchers can correct for ion suppression in complex cell lysate matrices (20% reduction in MF variability). This high-quality data normalization allows for precise determination of intracellular glyceraldehyde concentrations and, when combined with ¹³C-glucose tracing, the calculation of metabolic flux through the non-oxidative pentose phosphate pathway and glycolysis [3]. This analytical rigor is crucial for reproducible data in high-impact journals and for identifying valid drug targets.

Quality Control Release Testing for Biopharmaceutical Raw Materials

Glyceraldehyde and its derivatives can be process-related impurities in biopharmaceuticals formulated with polysorbate excipients. Using DL-Glyceraldehyde-d4 as an internal standard in a validated QC method ensures traceable quantification. The 98% certified purity and defined enrichment eliminate batch-to-batch variability, enabling a robust, compendial-ready assay for quantifying residual aldehydes at ppm levels [4]. Procuring a defined high-purity standard is a prerequisite for regulatory filing, avoiding the extended timeline and costs associated with qualifying a custom-synthesized standard.

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